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molecular formula C10H10F3NO2 B111890 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 143438-91-9

3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No. B111890
M. Wt: 233.19 g/mol
InChI Key: WZXBASRNQXYUIP-UHFFFAOYSA-N
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Patent
US08202895B2

Procedure details

With ice cooling and under argon, 10.9 ml (10.94 mmol) of borane-tetrahydrofuran complex (1M in THF) were introduced. Then 850 mg (3.65 mmol) of 3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid were added. After 5 minutes, the cooling bath was removed and the mixture was stirred at RT overnight and for 4 h at reflux. After cooling to RT, pieces of ice were added until the evolution of gas came to an end. The mixture was rendered alkaline with 1M aqueous sodium hydroxide solution, diluted with water to a volume of approximately 150 ml, and extracted three times with dichloromethane. The combined organic phases were dried over sodium sulphate, filtered and freed from the solvent on a rotary evaporator. Drying in an HV gave 744 mg (85% of theory) of the title compound in 92% purity.
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
850 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B.O1CCCC1.[NH2:7][CH:8]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:22])([F:21])[F:20])[CH:14]=1)[CH2:9][C:10](O)=[O:11]>>[NH2:7][CH:8]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([C:19]([F:20])([F:21])[F:22])[CH:14]=1)[CH2:9][CH2:10][OH:11] |f:0.1|

Inputs

Step One
Name
Quantity
10.9 mL
Type
reactant
Smiles
B.O1CCCC1
Step Two
Name
Quantity
850 mg
Type
reactant
Smiles
NC(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at RT overnight and for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
ADDITION
Type
ADDITION
Details
pieces of ice were added until the evolution of gas
ADDITION
Type
ADDITION
Details
diluted with water to a volume of approximately 150 ml
EXTRACTION
Type
EXTRACTION
Details
extracted three times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
freed from the solvent on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Drying in an HV

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC(CCO)C1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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